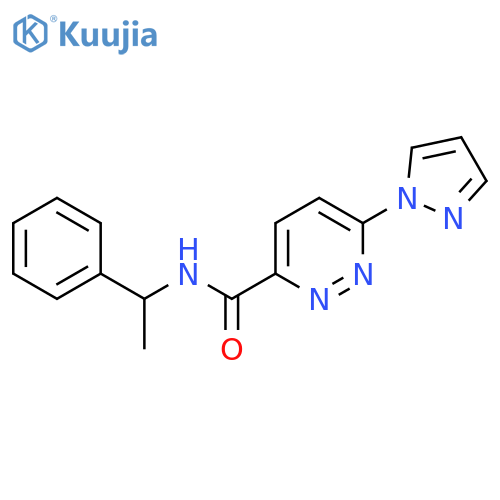

Cas no 1351641-02-5 (N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide)

1351641-02-5 structure

商品名:N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- AKOS024541774

- F6239-0154

- N-(1-phenylethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide

- 1351641-02-5

-

- インチ: 1S/C16H15N5O/c1-12(13-6-3-2-4-7-13)18-16(22)14-8-9-15(20-19-14)21-11-5-10-17-21/h2-12H,1H3,(H,18,22)

- InChIKey: LQECIVUYSRXBKL-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=C(N=N1)N1C=CC=N1)NC(C)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 293.12766012g/mol

- どういたいしつりょう: 293.12766012g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6239-0154-3mg |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0154-2μmol |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0154-5μmol |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0154-50mg |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0154-2mg |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0154-1mg |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0154-5mg |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0154-40mg |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0154-100mg |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0154-75mg |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351641-02-5 | 75mg |

$208.0 | 2023-09-09 |

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1351641-02-5 (N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 152840-81-8(Valine-1-13C (9CI))

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量